o-((5-Bromofuran-2-yl)methyl)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
o-((5-Bromofuran-2-yl)methyl)hydroxylamine: is a chemical compound with the molecular formula C5H6BrNO2 and a molecular weight of 192.01 g/mol . This compound is characterized by the presence of a brominated furan ring attached to a hydroxylamine group via a methylene bridge. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of o-((5-Bromofuran-2-yl)methyl)hydroxylamine involves several steps. One common method includes the bromination of furan followed by the introduction of a hydroxylamine group. The reaction conditions typically involve the use of bromine or a brominating agent in the presence of a solvent such as dichloromethane. The hydroxylamine group is then introduced using hydroxylamine hydrochloride in the presence of a base such as sodium carbonate .
Chemical Reactions Analysis
o-((5-Bromofuran-2-yl)methyl)hydroxylamine undergoes various chemical reactions, including:
Reduction: It can be reduced to form amines or other reduced products using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the furan ring can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
o-((5-Bromofuran-2-yl)methyl)hydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Used in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of o-((5-Bromofuran-2-yl)methyl)hydroxylamine involves its ability to undergo oxidation and reduction reactions. The hydroxylamine group can participate in redox reactions, making it a useful intermediate in various chemical processes.
Comparison with Similar Compounds
Similar compounds to o-((5-Bromofuran-2-yl)methyl)hydroxylamine include:
o-((5-Chlorofuran-2-yl)methyl)hydroxylamine: Similar structure but with a chlorine atom instead of bromine.
o-((5-Iodofuran-2-yl)methyl)hydroxylamine: Similar structure but with an iodine atom instead of bromine.
o-((5-Methylfuran-2-yl)methyl)hydroxylamine: Similar structure but with a methyl group instead of bromine.
These compounds share similar chemical properties but differ in their reactivity and applications due to the different substituents on the furan ring .
Properties
Molecular Formula |
C5H6BrNO2 |
---|---|
Molecular Weight |
192.01 g/mol |
IUPAC Name |
O-[(5-bromofuran-2-yl)methyl]hydroxylamine |
InChI |
InChI=1S/C5H6BrNO2/c6-5-2-1-4(9-5)3-8-7/h1-2H,3,7H2 |
InChI Key |
SFQNKIKKFFFILR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)Br)CON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.